N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide -

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide

Catalog Number: EVT-4349909
CAS Number:
Molecular Formula: C22H24N2O4S
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-(3,4-dimethylphenyl)thiazole

Compound Description: This compound serves as a key intermediate in the synthesis of various substituted benzpyrimidinones, including quinazolin-4(1H)-ones. It exhibits biodynamic properties and is used to introduce a thiazole moiety into target molecules. []

Relevance: 2-Amino-4-(3,4-dimethylphenyl)thiazole is structurally related to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide through the shared 2-aminothiazole core. Both compounds contain a thiazole ring with an amino group at the 2-position and an aryl substituent at the 4-position. The difference lies in the specific aryl substituent (dimethylphenyl vs. dimethoxyphenyl) and the presence of the benzamide moiety in N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide. []

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones

Compound Description: This series of compounds was synthesized using a multicomponent reaction involving a substituted pyrazole-4-carbaldehyde, thiosemicarbazide, and a substituted quinolinone. []

Relevance: While not directly analogous, these compounds share a common structural motif with N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide: a thiazole ring connected to a larger aromatic system. In the case of the quinolinone derivatives, the thiazole is linked to a quinolinone scaffold through a hydrazine linker, whereas N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide features a direct linkage between the thiazole and a benzamide group. Both sets of compounds highlight the versatility of thiazole as a building block in diverse medicinal chemistry efforts. []

(E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

Compound Description: This compound was studied for its crystal structure, revealing features like the planarity of the isoindole ring system and intramolecular hydrogen bonding. []

Relevance: The structural similarity between (E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate and N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide lies in the presence of the 3,4-dimethoxyphenyl group. This shared moiety suggests potential exploration of similar chemical modifications or biological targets for both compounds, despite their differing core structures. []

2-[N-(2,4-Dimethoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate

Compound Description: This compound is a product of a reaction between a thiazolone and acetic anhydride, showcasing the tautomeric nature of the starting thiazole compound. []

Relevance: 2-[N-(2,4-Dimethoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate shares a thiazole core structure with N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide. Both compounds feature an acetamido group attached to the thiazole ring, emphasizing the common reactivity and modification strategies applicable to this heterocycle. []

4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

Compound Description: This compound was characterized by its crystal structure, revealing the near co-planarity of the thiazole and pyrimidine rings. []

Relevance: This compound and N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide belong to the broader class of thiazole derivatives with aromatic substituents. The study of this compound's structural features, particularly the planarity of the rings, could provide insights into the conformational preferences and potential interactions of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide. []

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast)

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Its discovery emerged from the optimization of previous phosphodiesterase 4 inhibitors featuring a 3,4-dimethoxyphenyl group. []

Relevance: While the core structure differs, the development of apremilast highlights the biological relevance of the 3,4-dimethoxyphenyl moiety, which is also present in N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide. This common feature suggests potential for exploring similar biological activities for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide. []

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description: These compounds demonstrated anticancer activity, particularly against melanoma and breast cancer cell lines. The presence of chlorine substituents on the benzyl group enhanced activity against melanoma. []

Relevance: This series of compounds exemplifies the biological activity associated with thiazole derivatives bearing various aromatic substituents. Although N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide differs in its specific structure, this research highlights the potential for exploring the anticancer properties of compounds with similar thiazole-based scaffolds. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a dual antagonist for adenosine A1 and A2A receptors. It has shown efficacy in improving motor impairments, neuroprotection, and cognitive function in animal models. []

Relevance: While ASP5854 and N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide have distinct core structures, the research on ASP5854 emphasizes the therapeutic potential of targeting specific receptor pathways. This underscores the importance of exploring the biological activities of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide, as it might exhibit interactions with relevant receptors. []

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2-(aryl)-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d][1,3]thiazol-5-yl]phenyl]methanes

Compound Description: This series of compounds demonstrated nematicidal and antimicrobial activities. Compounds with N-benzylpyrazole or N-methylpyrazole moieties exhibited potent nematicidal activity. []

Relevance: These compounds, like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide, showcase the potential of incorporating a thiazole ring into molecules with diverse biological activities. The research highlights the versatility of thiazole-based scaffolds in medicinal chemistry, encouraging further exploration of the biological profile of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide. []

N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives

Compound Description: This series of compounds was screened for antibacterial and antifungal activities. Several compounds exhibited promising activities against various bacterial and fungal strains. []

Relevance: These compounds share a common structural core with N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide, featuring a thiazole ring linked to an acetamide group. This structural similarity and the demonstrated antimicrobial activity of these derivatives suggest the potential for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide to possess similar biological properties. []

N3,N3-(3-Oxapentan-1,5-diyl)-N1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thiourea

Compound Description: This compound was studied for its reactivity with phenacyl bromides and chloroacetic acid derivatives, leading to the formation of various substituted thiazoles. []

Relevance: While not directly analogous, this compound highlights the synthetic versatility of thiourea derivatives in generating substituted thiazoles. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide, containing a thiazole moiety, could potentially be synthesized through similar or related routes involving thiourea intermediates. []

N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1)

Compound Description: DBTB-1 is a novel BKCa channel modulator that induces long openings of the channel. It displays robust activation of macroscopic BKCa channel currents in Xenopus oocytes. []

Relevance: Although structurally distinct, DBTB-1 shares the presence of a thiazole ring linked to a benzamide moiety with N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide. This common motif underscores the potential of thiazole-benzamide scaffolds in modulating ion channel activity, suggesting a possible avenue for investigating the pharmacological properties of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide. []

N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide (SCPI-1)

Compound Description: SCPI-1 is a known inhibitor of Sterol Carrier Protein 2 (SCP-2), a protein involved in cholesterol homeostasis. Treatment with SCPI-1 has been shown to repress dengue virus production in mosquito cells. []

Relevance: SCPI-1 shares a similar thiazole-aniline core structure with N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide, indicating a shared chemical class. The discovery of SCPI-1's role in viral inhibition highlights the potential for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide to possess biological activities related to cholesterol regulation or antiviral properties. []

8-heterocyclic xanthine derivatives

Compound Description: These derivatives, particularly 2-(3,4-dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20), N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20), and N-(3,4-dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20), demonstrated high potency and selectivity as human A2B adenosine receptor antagonists. []

Relevance: Although structurally distinct, the research on these xanthine derivatives highlights the potential of targeting the A2B adenosine receptor for therapeutic purposes. The presence of a 3,4-dimethoxyphenyl group in both MRE2028F20, MRE2030F20 and N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide suggests a possible shared binding preference for specific targets. []

4-amino-3-(4-chlorobenzyl)-1-[(5-alkylamino-1,3,4-thidiazol(or 1,3,4-oxazol)-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-ones

Compound Description: This series of compounds was synthesized from thiosemicarbazide or semicarbazide derivatives. []

Relevance: While the core structure differs, these compounds illustrate the synthetic versatility of incorporating thiazole moieties into diverse heterocyclic systems. The research emphasizes the potential for developing novel compounds with varying biological activities by manipulating the substituents on the thiazole ring, providing insight into potential modifications for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide. []

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3,4-dihydro-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (meloxicam)

Compound Description: Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) with a known structure and pharmacological activity. It was used as a model compound to investigate the relationship between structure and anti-inflammatory activity and toxicity. []

Relevance: Although not directly analogous in structure, meloxicam represents a well-known drug containing a thiazole ring. The research surrounding meloxicam emphasizes the significance of understanding the structure-activity relationships and potential toxicity of thiazole-containing compounds, providing a valuable context for studying N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide. []

Compound Description: These are new lignans isolated from maple syrup, demonstrating potent antioxidant activity. []

Relevance: These lignans, like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide, contain the 3,4-dimethoxyphenyl group. Although their core structures differ significantly, the shared presence of this moiety suggests potential exploration of similar chemical modifications or biological targets for both sets of compounds, particularly those related to antioxidant activity. []

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)

Compound Description: SB-649868 is an orexin 1 and 2 receptor antagonist under development for insomnia treatment. []

Compound Description: These are novel substrates for the ABCG2 transporter, a protein involved in multidrug resistance and drug efflux. []

Relevance: While these compounds differ significantly in structure from N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide, their identification as ABCG2 substrates highlights the importance of investigating transporter interactions for any new drug candidate. Therefore, studying the potential interaction of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide with ABCG2 and other transporters is crucial to understand its pharmacokinetic profile. []

Properties

Product Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-isobutoxybenzamide

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylpropoxy)benzamide

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C22H24N2O4S/c1-14(2)12-28-17-8-5-15(6-9-17)21(25)24-22-23-18(13-29-22)16-7-10-19(26-3)20(11-16)27-4/h5-11,13-14H,12H2,1-4H3,(H,23,24,25)

InChI Key

QFQIECRKHSNONN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.